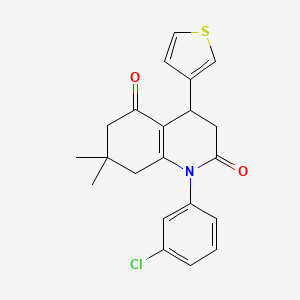![molecular formula C20H16N4O2S2 B15004970 Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl- CAS No. 633279-52-4](/img/structure/B15004970.png)
Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is a complex organic compound that belongs to the class of thienothiophenes These compounds are known for their unique electronic properties and are often used in the development of organic semiconductors and other advanced materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]thiophene core, followed by the introduction of the dicarboxamide and diamino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of amino groups allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mecanismo De Acción
The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- 2,5-Thiophenedicarboxylic acid
- Thieno[3,2-b]thiophene
Comparison: Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N’-diphenyl- is unique due to the presence of both diamino and dicarboxamide groups, which provide it with distinct electronic and chemical properties
Propiedades
Número CAS |
633279-52-4 |
|---|---|
Fórmula molecular |
C20H16N4O2S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3,4-diamino-2-N,5-N-diphenylthieno[2,3-b]thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C20H16N4O2S2/c21-14-13-15(22)17(19(26)24-12-9-5-2-6-10-12)28-20(13)27-16(14)18(25)23-11-7-3-1-4-8-11/h1-10H,21-22H2,(H,23,25)(H,24,26) |
Clave InChI |
ASJKDHQNDVSWCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15004898.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004906.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B15004925.png)

![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15004967.png)

![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
